molecular formula C8F14O3 B146993 Heptafluorobutyric anhydride CAS No. 336-59-4

Heptafluorobutyric anhydride

Cat. No.: B146993
CAS No.: 336-59-4
M. Wt: 410.06 g/mol
InChI Key: UFFSXJKVKBQEHC-UHFFFAOYSA-N
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Preparation Methods

Heptafluorobutyric anhydride can be synthesized through the reaction of heptafluorobutyric acid with acetic anhydride. The reaction typically occurs under anhydrous conditions and requires a catalyst such as sulfuric acid. The reaction proceeds as follows:

2C4F7COOH+(CH3CO)2O(C4F7CO)2O+2CH3COOH2 \text{C}_4\text{F}_7\text{COOH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow (\text{C}_4\text{F}_7\text{CO})_2\text{O} + 2 \text{CH}_3\text{COOH} 2C4​F7​COOH+(CH3​CO)2​O→(C4​F7​CO)2​O+2CH3​COOH

In industrial settings, this compound is produced through the fluorination of butyric anhydride using elemental fluorine or other fluorinating agents .

Chemical Reactions Analysis

Heptafluorobutyric anhydride undergoes various chemical reactions, primarily acylation reactions. It reacts with alcohols, amines, and phenols to form stable, volatile derivatives. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common reagents used in these reactions include pyridine or triethylamine as acid scavengers to neutralize the by-products .

The major products formed from these reactions are heptafluorobutyryl derivatives of the respective alcohols, amines, or phenols. For example:

R-OH+(C4F7CO)2OR-O-CO-C4F7+C4F7COOH\text{R-OH} + (\text{C}_4\text{F}_7\text{CO})_2\text{O} \rightarrow \text{R-O-CO-C}_4\text{F}_7 + \text{C}_4\text{F}_7\text{COOH} R-OH+(C4​F7​CO)2​O→R-O-CO-C4​F7​+C4​F7​COOH

Comparison with Similar Compounds

Heptafluorobutyric anhydride is similar to other perfluoroacyl anhydrides, such as trifluoroacetic anhydride and pentafluoropropionic anhydride. These compounds are also used as derivatization reagents in analytical chemistry. this compound is unique in its ability to form highly volatile derivatives, making it particularly useful for the analysis of compounds with low volatility .

Similar Compounds

  • Trifluoroacetic anhydride (TFAA)
  • Pentafluoropropionic anhydride (PFPA)
  • Perfluorobutyric anhydride (HFBA)

This compound stands out due to its higher fluorine content, which enhances the electron-capturing properties of the derivatives formed, leading to improved sensitivity in GC-MS analysis .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate
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InChI

InChI=1S/C8F14O3/c9-3(10,5(13,14)7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)8(20,21)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFSXJKVKBQEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

(C3F7C(O))2O, C8F14O3
Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 1,1'-anhydride
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DSSTOX Substance ID

DTXSID10861881
Record name Perfluorobutanoic anhydride
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Molecular Weight

410.06 g/mol
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CAS No.

336-59-4
Record name Heptafluorobutyric anhydride
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Record name Heptafluorobutyric anhydride
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Record name Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 1,1'-anhydride
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Record name Heptafluorobutyric anhydride
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Record name HEPTAFLUOROBUTYRIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of heptafluorobutyric anhydride?

A1: this compound has a molecular formula of C₈H₃F₇O₃ and a molecular weight of 284.07 g/mol.

Q2: How does this compound react with primary amines?

A2: HFBA readily reacts with primary amines to form stable, volatile amides. This reaction is highly efficient and often proceeds quantitatively, making it ideal for derivatizing amines for GC-MS analysis. []

Q3: Why is this compound used in gas chromatography-mass spectrometry?

A3: HFBA derivatization enhances the volatility and thermal stability of various analytes, improving their chromatographic separation and detection sensitivity in GC-MS. This is particularly useful for analyzing polar, non-volatile, or thermally labile compounds like amphetamines, steroids, and amino acids. [, , , , , , ]

Q4: Can you provide examples of compounds analyzed using this compound derivatization in the research papers?

A4: The research highlights the use of HFBA derivatization for analyzing diverse compounds, including:

  • Amphetamines and related designer drugs: Amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine (MDA), 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxy-N-ethylamphetamine (MDEA) [, , , ]
  • Anabolic steroids: 19-Norandrosterone, boldenone, 19-noretiocholanolone, 2-methylandrosterone, nandrolone, 1-methyleneandrosterone, 1-methylandrosterone, 4-dihydroboldenone, and mesterolone []
  • Other drugs and metabolites: Atenolol, maprotiline, nofedone, nicotine, metoclopramide, zolpidem metabolites, thyroxine, labetalol metabolites [, , , , , , ]
  • Biogenic amines: Histamine, tyramine, and other amines found in food samples []
  • Amino acids: Various amino acids in cheese samples []
  • Sialic acids: N-acetylneuraminic acid, N-glycolylneuraminic acid, and Kdn []

Q5: Are there alternative derivatizing agents to this compound for GC-MS analysis?

A5: Yes, alternative agents include trifluoroacetic anhydride, pentafluoropropionic anhydride, N-methyl-bis(trifluoroacetamide) (MBTFA), trimethylsilyl derivatives, and others. The choice depends on the analyte's properties and analytical goals. [, , , ]

Q6: What are the advantages of this compound over other derivatizing agents?

A6: Advantages include its high reactivity with primary amines, formation of stable derivatives, improved volatility of derivatives, and enhanced sensitivity in electron capture detection (ECD). [, , ]

Q7: How does the structure of this compound contribute to its derivatization properties?

A7: The anhydride group (–C(O)–O–C(O)–), with its highly electrophilic carbonyl carbons, facilitates rapid reactions with nucleophilic groups like amines. The seven fluorine atoms enhance volatility and provide characteristic fragments in mass spectrometry. [, , ]

Q8: What parameters are important for validating analytical methods using this compound derivatization?

A8: Key validation parameters include:

  • Linearity: Demonstrating a linear relationship between analyte concentration and detector response over a specified range. [, , , ]
  • Accuracy: Measuring the closeness of the determined value to the true value, often expressed as recovery percentage. [, , , ]
  • Precision: Evaluating the reproducibility of results by measuring variations within and between analytical runs (repeatability and reproducibility). [, , , ]
  • Limit of detection (LOD): Determining the lowest analyte concentration that can be reliably detected. [, , , , ]
  • Limit of quantification (LOQ): Establishing the lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision. [, , , ]

Q9: What precautions are necessary for ensuring quality control when using this compound?

A9:

    Q10: Are there applications of this compound beyond analytical chemistry?

    A10: Yes, HFBA has been investigated for surface modification of materials. For example, it can be used to introduce reactive groups onto surfaces for subsequent functionalization. [] One study explored the use of HFBA for modifying polyethylenimine (PEI) to enhance its properties for gene delivery applications. []

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